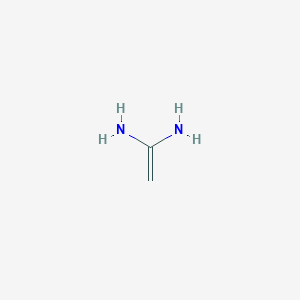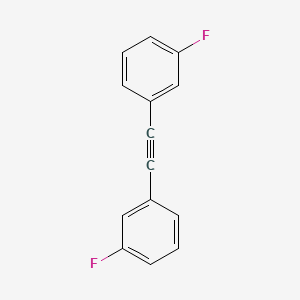![molecular formula C53H26N8O17S4 B14131522 2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate CAS No. 105641-66-5](/img/structure/B14131522.png)
2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate is a complex organic compound known for its unique structural properties and reactivity. This compound is primarily used in various scientific research applications due to its ability to undergo multiple chemical reactions and its potential in industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate involves multiple steps, starting with the preparation of the naphthalenesulfonic acid derivatives. The key steps include:
Coupling Reactions: The coupling of these diazonium compounds with benzoylphenoxy derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process requires precise temperature control and the use of specific catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the diazonium groups to amines.
Substitution: The diazonium groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines.
科学研究应用
2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate involves its ability to interact with various molecular targets. The diazonium groups can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in both synthetic and biological applications.
相似化合物的比较
Similar Compounds
- 2,3,4-Trihydroxybenzophenone tris(1,2-naphthoquinone-2-diazide-5-sulfonate)
- 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-benzoyl-1,2,3-benzenetriyl ester
Uniqueness
2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate is unique due to its multiple diazonium groups and the presence of naphthalenesulfonic acid derivatives. This structure provides it with distinct reactivity and makes it suitable for a wide range of applications in scientific research and industry.
属性
CAS 编号 |
105641-66-5 |
|---|---|
分子式 |
C53H26N8O17S4 |
分子量 |
1175.1 g/mol |
IUPAC 名称 |
2-diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C53H26N8O17S4/c54-58-38-22-17-29-33(48(38)63)5-1-9-43(29)79(67,68)75-28-15-13-27(14-16-28)47(62)37-21-26-42(76-80(69,70)44-10-2-6-34-30(44)18-23-39(59-55)49(34)64)53(78-82(73,74)46-12-4-8-36-32(46)20-25-41(61-57)51(36)66)52(37)77-81(71,72)45-11-3-7-35-31(45)19-24-40(60-56)50(35)65/h1-26H |
InChI 键 |
STXUFDWHOVMURV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OC3=CC=C(C=C3)C(=O)C4=C(C(=C(C=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N)OS(=O)(=O)C7=CC=CC8=C7C=CC(=C8[O-])[N+]#N)OS(=O)(=O)C9=CC=CC1=C9C=CC(=C1[O-])[N+]#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
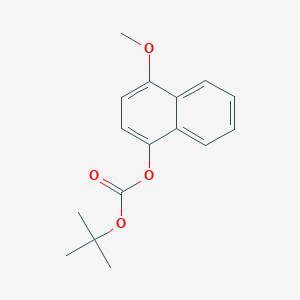
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
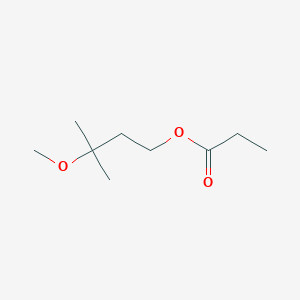
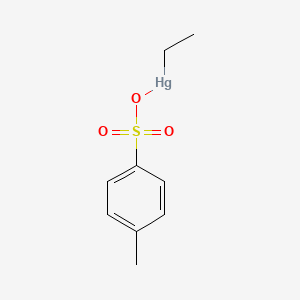
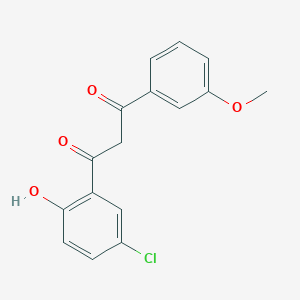
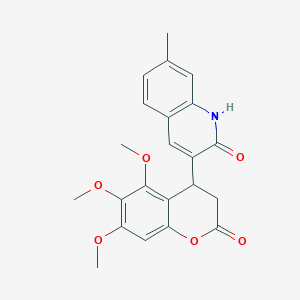
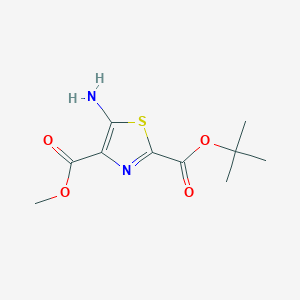
![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)
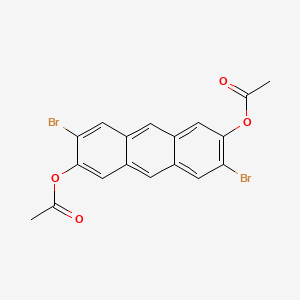
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)
